molecular formula C14H15N B050923 2-(Naphthalen-1-yl)pyrrolidine CAS No. 121193-91-7

2-(Naphthalen-1-yl)pyrrolidine

Cat. No.: B050923
CAS No.: 121193-91-7
M. Wt: 197.27 g/mol
InChI Key: FEJHFYHZVJWOOE-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a naphthalene moiety. This compound is known for its versatility in synthetic chemistry, particularly in the development of pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-yl)pyrrolidine typically involves the N-arylation of pyrrolidine with a naphthalene derivative. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the coupling of pyrrolidine with naphthalene halides under mild conditions . Another approach is the Ullmann-Goldberg reaction, which employs copper catalysts to achieve the same coupling .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using optimized versions of the aforementioned synthetic routes. The choice of catalyst, solvent, and reaction conditions is tailored to maximize yield and minimize by-products. Continuous flow reactors are also employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-1-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted naphthalenes, carboxylic acids, and reduced naphthalene derivatives .

Scientific Research Applications

2-(Naphthalen-1-yl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with active sites, while the naphthalene moiety can engage in π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(Naphthalen-2-yl)pyrrolidine
  • 1-(Naphthalen-1-yl)pyrrolidine
  • 2-(Naphthalen-1-yl)pyrrolidin-2-one

Comparison: 2-(Naphthalen-1-yl)pyrrolidine is unique due to its specific substitution pattern, which influences its reactivity and binding properties. Compared to 2-(Naphthalen-2-yl)pyrrolidine, it exhibits different regioselectivity in reactions. The presence of the pyrrolidine ring distinguishes it from 1-(Naphthalen-1-yl)pyrrolidine, which lacks this feature and thus has different chemical and biological properties .

Properties

IUPAC Name

2-naphthalen-1-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-3,5-8,14-15H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJHFYHZVJWOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290391
Record name 2-(naphthalen-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121193-91-7
Record name 2-(naphthalen-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-1-yl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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